(E)-2-(2-Chlorophenyl)-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)ethenesulfonamide
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Description
(E)-2-(2-Chlorophenyl)-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)ethenesulfonamide is a useful research compound. Its molecular formula is C13H12ClF3N2O2S and its molecular weight is 352.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Ethenesulfonyl Fluoride (ESF) Synthesis : A two-step, on-water procedure for the synthesis of ethenesulfonyl fluoride (ESF), closely related to the target compound, was developed. This process involves a neat reaction and subsequent dehydrochlorination to yield ESF in high yield, demonstrating the compound's utility in large-scale synthesis and its reactivity toward various nucleophiles (Zheng, Dong, & Sharpless, 2016).
Structural Analysis and Potential Applications
- Carbamoylsulfonamide Derivatives : Structures of 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide and its derivative have been analyzed, revealing stabilization by extensive hydrogen bonds, suggesting potential medicinal applications due to their novel compound structures (Siddiqui, Ahmad, Khan, Siddiqui, & Parvez, 2008).
Environmental Implications and Toxicology
- Perfluorooctanesulfonamides (PFOSA) and Oxidative Stress : Studies on N-ethyl perfluorooctanesulfonamidoethanol (a derivative) have shown its biotransformation to perfluorooctanesulfonate (PFOS) in rats, accompanied by alterations in antioxidant enzyme activity, highlighting the environmental persistence and potential toxicological implications of such compounds (Xie et al., 2009).
Advanced Material Synthesis
- Highly Selective Chlorosulfonation : The chlorosulfonation of tris(pentafluorophenyl)corrole, a process relevant to the synthesis and functionalization of complex organic compounds, has been shown to proceed with extremely high selectivity. This precision in chemical reactions underlines the importance of such compounds in synthesizing materials with specific properties (Mahammed, Goldberg, & Gross, 2001).
Catalytic and Organic Transformations
- Catalytic Reduction of Ethyl Chloroacetate : Research into the catalytic reduction of ethyl chloroacetate by cobalt(I) salophen highlights the role of similar compounds in facilitating complex reductions, leading to various products and showcasing the compound's versatility in catalytic processes (Moad, Klein, Peters, Karty, & Reilly, 2002).
Properties
IUPAC Name |
(E)-2-(2-chlorophenyl)-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2O2S/c14-12-5-2-1-4-11(12)6-9-22(20,21)19(8-3-7-18)10-13(15,16)17/h1-2,4-6,9H,3,8,10H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIGCRGUBVUQQO-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)N(CCC#N)CC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)N(CCC#N)CC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.